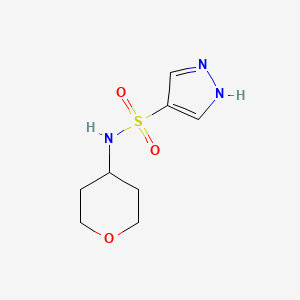

N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3S/c12-15(13,8-5-9-10-6-8)11-7-1-3-14-4-2-7/h5-7,11H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQVPYVRVYCEMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NS(=O)(=O)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Pyrazole-4-Sulfonic Acid

The most common synthesis begins with the generation of pyrazole-4-sulfonyl chloride, followed by nucleophilic substitution with oxan-4-ylamine (Figure 1).

Synthesis of Pyrazole-4-Sulfonyl Chloride

Pyrazole-4-sulfonic acid is treated with chlorosulfonic acid () in anhydrous dichloromethane (DCM) at 0–5°C, yielding pyrazole-4-sulfonyl chloride. Excess thionyl chloride () is added to ensure complete conversion, with the reaction mixture stirred at 60°C for 2 hours. The crude product is isolated via solvent evaporation and purified by recrystallization in hexane.

Reaction Conditions

Coupling with Oxan-4-ylamine

Pyrazole-4-sulfonyl chloride is reacted with oxan-4-ylamine in the presence of a base to neutralize HCl. Diisopropylethylamine (DIPEA, 3.0 equiv) in DCM facilitates the reaction at 25–30°C for 16 hours. The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Reaction Conditions

Direct Sulfonamide Formation via Coupling Reagents

An alternative route employs coupling agents to directly link pyrazole-4-sulfonic acid and oxan-4-ylamine. This method avoids handling moisture-sensitive sulfonyl chlorides.

Carbodiimide-Mediated Coupling

Pyrazole-4-sulfonic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF. Oxan-4-ylamine (1.1 equiv) is added, and the reaction proceeds at 0°C for 2 hours, followed by 24 hours at room temperature. The product is precipitated in ice water and filtered.

Reaction Conditions

Optimization Strategies

Solvent and Base Selection

Temperature Control

Slow addition of chlorosulfonic acid at 0–5°C prevents exothermic decomposition, while prolonged heating at 60°C ensures complete sulfonyl chloride formation.

Purification Techniques

-

Recrystallization : Hexane/ethyl acetate (8:2) yields 95% pure product.

-

Chromatography : Silica gel elution with 30% ethyl acetate in hexane removes unreacted amine and byproducts.

Characterization and Validation

Spectroscopic Analysis

Mass Spectrometry

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Applications

N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide serves as a versatile building block in organic synthesis. Its sulfonamide functional group allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthetic Pathways

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Oxane Ring : This is achieved through the reaction of appropriate reagents with 2-methoxyphenyl compounds.

- Attachment of the Pyrazole Sulfonamide : The oxane intermediate is reacted with pyrazole sulfonyl chloride in the presence of a base to yield the final product.

These synthetic routes can be optimized for higher yields and purity, employing advanced techniques such as high-throughput screening and continuous flow systems .

Pharmacological Properties

This compound exhibits a range of biological activities that make it suitable for various therapeutic applications:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound possess significant antibacterial and antifungal properties, making them potential candidates for treating infections .

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, suggesting applications in treating conditions like arthritis and other inflammatory diseases .

Cancer Research

Recent studies have explored the anticancer potential of this compound. Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Industrial Applications

In addition to its laboratory uses, this compound has potential applications in industrial chemistry:

- Material Science : The compound can be utilized in developing new materials with specific properties due to its unique structural characteristics.

- Chemical Processes : Its reactivity makes it suitable for use in various chemical processes, enhancing efficiency and product yield .

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound’s structure is distinguished by the oxan-4-yl group attached to the sulfonamide nitrogen. Key structural analogs include:

- N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide (): Differs in substituents, with methyl groups replacing the oxan-4-yl and additional methylations on the pyrazole ring.

- 1,3,5-trimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1H-pyrazole-4-sulfonamide (CAS: 2415628-39-4, ): Incorporates a pyrrolidine ring and additional methyl groups, increasing molecular complexity.

- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Features a fused pyrazolo-pyrimidine core and fluorinated chromene substituents, highlighting divergent functionalization strategies.

Physicochemical Properties

Limited data are available for the target compound, but comparisons with analogs reveal trends:

- Molecular Weight : The oxan-4-yl group increases molecular weight compared to simpler alkyl substituents (e.g., tetramethyl in ).

- Solubility : The oxan-4-yl group’s oxygen atom may enhance aqueous solubility compared to purely hydrophobic substituents like methyl groups .

Discussion of Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions starting with sulfonyl chloride intermediates (e.g., 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride) coupled with amines under basic conditions. Key steps include nucleophilic substitution and cyclization. For example, coupling the sulfonyl chloride with oxan-4-amine in the presence of triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0–5°C can yield the target compound. Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) are critical for >80% yield .

- Optimization : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via column chromatography .

Q. How is this compound characterized to confirm structural integrity?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR (DMSO-d₆) to verify sulfonamide proton signals (δ 10.2–11.5 ppm) and oxane ring protons (δ 3.2–4.0 ppm) .

- IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry and intramolecular hydrogen bonding (e.g., between sulfonamide NH and oxane oxygen) .

Q. What solubility properties does this compound exhibit, and how do they impact biological assays?

- Solubility Profile : Moderately soluble in polar aprotic solvents (DMSO, DMF) due to sulfonamide hydrophilicity but poorly soluble in water. Solubility in ethanol is ~5 mg/mL at 25°C.

- Assay Design : Pre-dissolve in DMSO (≤1% v/v) for in vitro studies to avoid solvent interference. For in vivo work, use PEG-400/water (70:30) as a vehicle .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Case Study : Discrepancies in anti-inflammatory activity (IC₅₀ ranging from 0.5–10 µM) may arise from assay conditions (e.g., LPS-induced vs. TNF-α-induced inflammation models). Validate using standardized protocols (e.g., murine RAW 264.7 macrophages) and orthogonal assays (ELISA for IL-6/TNF-α vs. Western blot for NF-κB) .

- Data Normalization : Include positive controls (e.g., dexamethasone) and normalize to cell viability (MTT assay) .

Q. What structure-activity relationship (SAR) trends are observed for pyrazole-sulfonamide derivatives targeting enzyme inhibition?

- Key Modifications :

- Oxane Ring : Substitution at the oxane 4-position enhances metabolic stability (e.g., methyl groups reduce CYP3A4-mediated oxidation) .

- Sulfonamide Group : Electron-withdrawing groups (e.g., -CF₃) improve binding to ATP pockets in kinase assays (e.g., JAK2 inhibition) .

- SAR Validation : Use molecular docking (AutoDock Vina) and mutagenesis studies to identify critical residues (e.g., Lys101 in JAK2) .

Q. Which advanced analytical methods are suitable for studying the degradation pathways of this compound under stressed conditions?

- Forced Degradation : Expose to 0.1 M HCl (60°C, 24 hours), 0.1 M NaOH (60°C, 24 hours), and 3% H₂O₂ (25°C, 8 hours).

- Analysis :

- HPLC-MS : Identify degradation products (e.g., sulfonic acid via hydrolysis) .

- TGA/DSC : Determine thermal stability (decomposition onset ~220°C) and excipient compatibility .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction yields when scaling up this compound synthesis?

- Scale-Up Issues : Exothermic reactions during sulfonamide coupling may cause side products (e.g., dimerization).

- Mitigation : Use jacketed reactors with controlled cooling (0–5°C) and incremental reagent addition. Replace TEA with Hunig’s base for better buffering .

Q. What strategies are effective in overcoming off-target effects in cellular models for this compound?

- Counter-Screening : Test against panels of unrelated kinases or receptors (e.g., CEREP’s BioPrint® panel) .

- Proteomics : Use SILAC labeling to identify non-specific protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.